![molecular formula C17H24 B14360769 2,3,4,5,6,7,9,9-Octamethylbicyclo[6.1.0]nona-1(8),2,4,6-tetraene CAS No. 95753-68-7](/img/structure/B14360769.png)
2,3,4,5,6,7,9,9-Octamethylbicyclo[6.1.0]nona-1(8),2,4,6-tetraene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4,5,6,7,9,9-Octamethylbicyclo[610]nona-1(8),2,4,6-tetraene is a complex organic compound characterized by its unique bicyclic structure and multiple methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6,7,9,9-Octamethylbicyclo[6.1.0]nona-1(8),2,4,6-tetraene typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions, such as the presence of a strong acid or base. The reaction conditions, including temperature and solvent, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
化学反应分析
Types of Reactions
2,3,4,5,6,7,9,9-Octamethylbicyclo[6.1.0]nona-1(8),2,4,6-tetraene can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require strong oxidizing agents and acidic conditions, while reduction reactions may require the presence of a metal catalyst and a hydrogen source.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
2,3,4,5,6,7,9,9-Octamethylbicyclo[6.1.0]nona-1(8),2,4,6-tetraene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Its unique structure makes it a useful probe for studying biological systems and interactions.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
作用机制
The mechanism by which 2,3,4,5,6,7,9,9-Octamethylbicyclo[6.1.0]nona-1(8),2,4,6-tetraene exerts its effects depends on its specific application. In chemical reactions, its multiple methyl groups and bicyclic structure influence its reactivity and selectivity. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding or hydrophobic interactions.
相似化合物的比较
Similar Compounds
2,3,4,5,6,7,8,9-Octamethylbicyclo[6.1.0]nona-1(8),2,4,6-tetraene: Similar in structure but with different substitution patterns.
2,3,4,5,6,7,9,9-Decamethylbicyclo[6.1.0]nona-1(8),2,4,6-tetraene: Contains additional methyl groups, affecting its reactivity and properties.
Uniqueness
2,3,4,5,6,7,9,9-Octamethylbicyclo[6.1.0]nona-1(8),2,4,6-tetraene is unique due to its specific arrangement of methyl groups and its bicyclic structure, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.
属性
CAS 编号 |
95753-68-7 |
|---|---|
分子式 |
C17H24 |
分子量 |
228.37 g/mol |
IUPAC 名称 |
2,3,4,5,6,7,9,9-octamethylbicyclo[6.1.0]nona-1(8),2,4,6-tetraene |
InChI |
InChI=1S/C17H24/c1-9-10(2)12(4)14(6)16-15(17(16,7)8)13(5)11(9)3/h1-8H3 |
InChI 键 |
DACNZJZBHZPSLL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C2=C(C2(C)C)C(=C1C)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


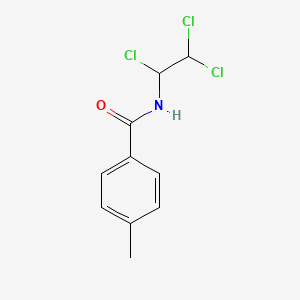
![[3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene](/img/structure/B14360692.png)
![N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide](/img/structure/B14360702.png)
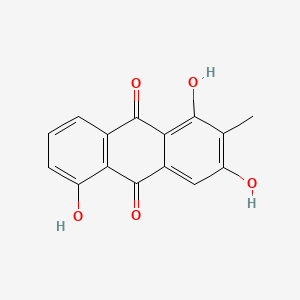
![Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate](/img/structure/B14360716.png)
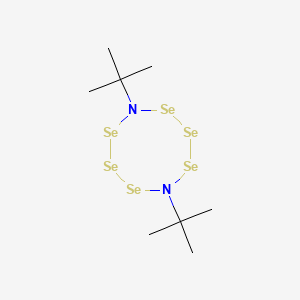
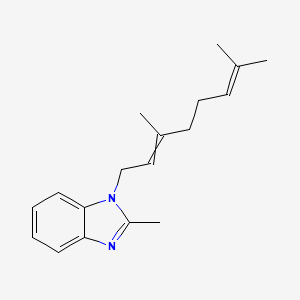
![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate](/img/structure/B14360727.png)
![2-tert-Butyl-6-[2-(4-methoxyphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14360734.png)
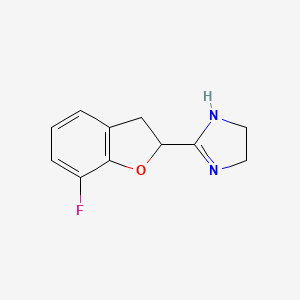
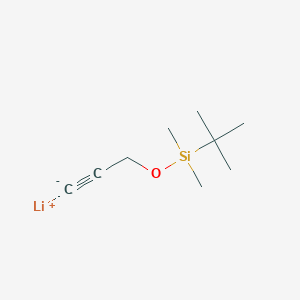
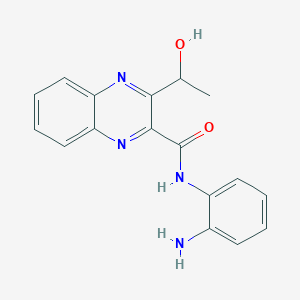
![1,3-Dioxolo[4,5-g]isoquinoline, 7,8-dihydro-7-methyl-](/img/structure/B14360763.png)

